2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride
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Overview
Description
2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzodiazole core, which is a fused heterocyclic structure containing both benzene and diazole rings. The presence of phenyl and pyridinyl groups further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole core.
Introduction of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups are introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.
Reduction: Reduction reactions can target the diazole ring, leading to the formation of dihydrobenzodiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in neurotransmission, thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Another heterocyclic compound with similar structural features.
1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one: Shares the pyridinyl and phenyl groups but differs in the core structure.
Uniqueness
What sets 2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride apart is its unique combination of a benzodiazole core with phenyl and pyridinyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H21Cl3N4 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-[1-phenyl-5-(2-pyridin-2-ylethynyl)benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C22H18N4.3ClH/c23-14-13-22-25-20-16-17(9-11-18-6-4-5-15-24-18)10-12-21(20)26(22)19-7-2-1-3-8-19;;;/h1-8,10,12,15-16H,13-14,23H2;3*1H |
InChI Key |
NDXRBDXEMNRUIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#CC4=CC=CC=N4)N=C2CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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